
2-bromo-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound’s name suggests it’s an organic compound, specifically a benzamide derivative. It contains a bromine atom, an indoline group, and a pyrrolidine group.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the indoline and pyrrolidine moieties, followed by their functionalization and coupling.Molecular Structure Analysis
The molecular structure could be analyzed using techniques like X-ray crystallography or NMR spectroscopy. These would provide information about the compound’s 3D structure and the spatial arrangement of its atoms.Chemical Reactions Analysis
The compound’s reactivity would depend on its functional groups. The bromine atom might make it a good candidate for cross-coupling reactions, while the amide group could participate in condensation reactions.Physical And Chemical Properties Analysis
Properties like melting point, boiling point, solubility, and stability could be determined experimentally. Its chemical properties would depend on its functional groups and could be predicted based on known reactivity patterns.Scientific Research Applications
Research Applications of Structurally Similar Compounds
Antipsychotic Agent Synthesis : Research into conformationally restricted analogues of remoxipride, a known antipsychotic agent, involved synthesizing and evaluating compounds for their affinity to the dopamine D-2 receptor. This includes studies on cyclic benzamides, aiming to mimic intramolecular hydrogen bonding, highlighting a pathway to design potential antipsychotic agents without emphasizing drug use or side effects (Norman, Kelley, & Hollingsworth, 1993).
Coordination Chemistry : The role of auxiliary parts of ligands in the unique coordination chemistry of Copper (II) was explored through the design of N,N,O-donor Schiff-base ligands. This study focused on understanding how different substituents affect bromination, magnetic properties, and nuclearity in Copper (II) complexes, contributing to coordination chemistry without discussing pharmacological aspects (Majumder et al., 2016).
Synthetic Chemistry : The synthesis of pyridine-2-aldoxime-C-14 methiodide from 2-bromo-pyridine illustrates a methodological approach in synthetic chemistry, particularly in the labeling of compounds with carbon-14 for research purposes, avoiding discussions on drug applications (Clark & Roth, 1963).
Histamine-3 Receptor Antagonism : A study on 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives evaluated their potential as histamine-3 receptor antagonists. This research offers insights into the design of selective neurotransmitter receptor modulators, emphasizing pharmacological research without mentioning specific drug uses or safety profiles (Zhou et al., 2012).
Safety And Hazards
Without specific information, it’s hard to say what the safety and hazards of this compound might be. Standard lab safety procedures should be followed when handling it.
Future Directions
Future research could involve synthesizing the compound, studying its properties, and investigating its potential uses. If it shows promising activity in preliminary tests, it could be optimized and studied further.
Please note that this is a general analysis and the specifics could vary depending on the exact structure and properties of the compound. For a detailed analysis, you would need to consult a specialist or conduct laboratory experiments.
properties
IUPAC Name |
2-bromo-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26BrN3O/c1-25-13-10-17-14-16(8-9-20(17)25)21(26-11-4-5-12-26)15-24-22(27)18-6-2-3-7-19(18)23/h2-3,6-9,14,21H,4-5,10-13,15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTPNCHMVMSLND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3Br)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-2-({[3-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B2954583.png)
![2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2954584.png)
![[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanamine](/img/structure/B2954585.png)
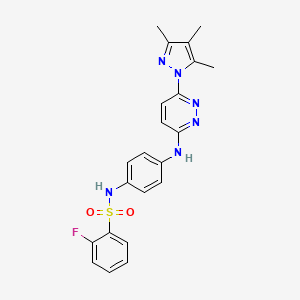
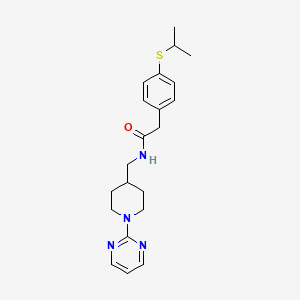
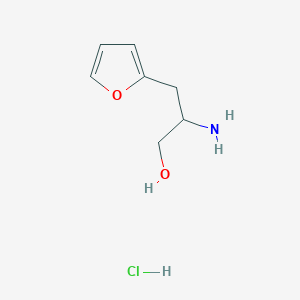
![2-{[(3-Methylphenyl)carbamoyl]amino}acetic acid](/img/structure/B2954592.png)
![9-methyl-1,7-bis(2-oxopropyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2954593.png)
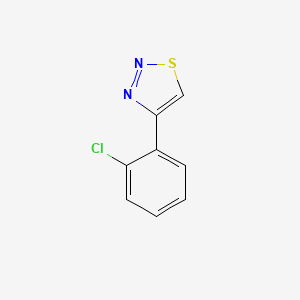
![N-phenethyl-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2954598.png)
![(E)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2954599.png)
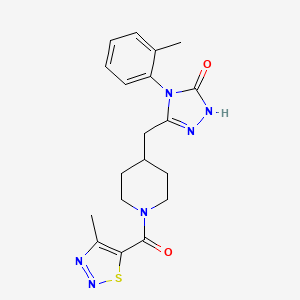
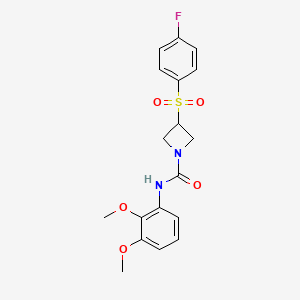
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(tert-butyl)benzamide](/img/structure/B2954606.png)